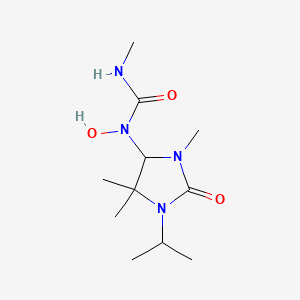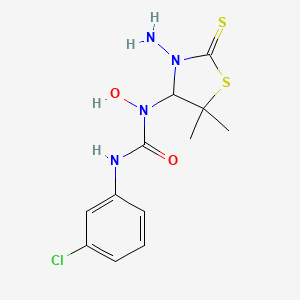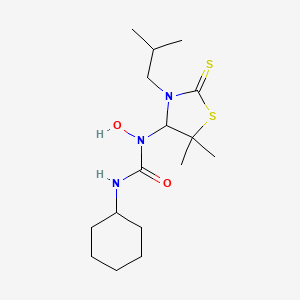![molecular formula C15H21N7O B3822766 [[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea](/img/structure/B3822766.png)
[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea
Vue d'ensemble
Description
[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a cyclopentyl group, and an amino urea moiety, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of 2,6-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with cyclopentyl isocyanate to introduce the cyclopentyl group. Finally, the amino urea moiety is introduced through a reaction with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced amines, and various substituted urea derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific enzymes and receptors, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound has been explored for its potential therapeutic properties
Industry
In industrial applications, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for use in high-performance polymers and other specialized materials.
Mécanisme D'action
The mechanism of action of [[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring and amino urea moiety play crucial roles in binding to these targets, modulating their activity, and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(2,6-Dimethylphenyl)tetrazol-5-yl]amine
- [1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentylamine
- [1-(2,6-Dimethylphenyl)tetrazol-5-yl]urea
Uniqueness
[[1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea stands out due to the presence of both the cyclopentyl group and the amino urea moiety, which confer unique chemical and biological properties. These structural features enhance its reactivity and potential for diverse applications compared to similar compounds that lack one or more of these functional groups.
Propriétés
IUPAC Name |
[[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-10-6-5-7-11(2)12(10)22-13(17-20-21-22)15(8-3-4-9-15)19-18-14(16)23/h5-7,19H,3-4,8-9H2,1-2H3,(H3,16,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAOPSRWYWXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline](/img/structure/B3822710.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-methoxyaniline](/img/structure/B3822716.png)
![N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2-METHOXYANILINE](/img/structure/B3822717.png)
![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]-4-ethoxyaniline](/img/structure/B3822718.png)
![1-[1-(2,6-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-YL]-N,N-dimethylcyclopentan-1-amine](/img/structure/B3822731.png)
![N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE](/img/structure/B3822738.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]cyclopentane-1-carboxamide](/img/structure/B3822755.png)
![N-(2,6-dimethylphenyl)-1-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]cyclohexane-1-carboxamide](/img/structure/B3822764.png)
![4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-phenylmethyl]morpholine](/img/structure/B3822770.png)
![N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-4-METHYLANILINE](/img/structure/B3822787.png)
![N-{1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHYLANILINE](/img/structure/B3822793.png)
